N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide
CAS No.: 174291-96-4
Cat. No.: VC20916621
Molecular Formula: C13H20N2O2S
Molecular Weight: 268.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 174291-96-4 |
|---|---|
| Molecular Formula | C13H20N2O2S |
| Molecular Weight | 268.38 g/mol |
| IUPAC Name | N-[(1R,2R)-2-aminocyclohexyl]-4-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C13H20N2O2S/c1-10-6-8-11(9-7-10)18(16,17)15-13-5-3-2-4-12(13)14/h6-9,12-13,15H,2-5,14H2,1H3/t12-,13-/m1/s1 |
| Standard InChI Key | VVOFSHARRCJLLA-CHWSQXEVSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)N[C@@H]2CCCC[C@H]2N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2N |
Introduction
Chemical Identity and Structure
Basic Properties and Nomenclature
N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide is characterized by a distinct molecular structure featuring a sulfonamide linkage between a cyclohexane and a tolyl group. The compound has several synonyms used in scientific literature, reflecting its chemical identity and stereochemical configuration.
Table 1: Chemical Identity and Basic Properties
Structural Characteristics
The molecular structure of N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide features a cyclohexane ring as the central scaffold. This ring contains two adjacent stereogenic centers with the amino and sulfonamide groups in a trans configuration relative to each other. The sulfonamide group connects to a para-methylbenzene (tosyl) moiety, creating a distinctive arrangement that contributes to its catalytic properties .
The trans configuration of the amino and sulfonamide groups is critical for the compound's function in asymmetric catalysis, as it creates a well-defined chiral environment that can effectively direct stereoselective reactions. This structural arrangement enables the compound to form complexes with transition metals, particularly ruthenium, which enhances its catalytic activity .
Physical and Chemical Properties
Physical State and Reactivity
N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide typically appears as a crystalline solid at room temperature. While specific physical data for this exact compound is limited in the available literature, its reactivity profile is well documented, particularly in relation to its amino and sulfonamide functional groups.
The primary amino group on the cyclohexane ring is particularly important for the compound's chemical behavior, as it can undergo selective alkylation reactions to introduce specific functional groups or be protected during subsequent synthetic steps. This reactivity pattern makes the compound valuable in organic synthesis as both a reagent and a synthetic intermediate.
Chemical Reactivity
The compound exhibits several important chemical properties:
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The primary amino group is nucleophilic and can participate in a variety of reactions including alkylation, acylation, and condensation reactions.
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The sulfonamide group (-SO₂NH-) acts as a weak acid and can be deprotonated under basic conditions, which is relevant for its function in certain catalytic processes.
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When coordinated with transition metals such as ruthenium, the compound forms stable complexes that can catalyze various asymmetric transformations .
Applications in Organic Chemistry
Role as a Chiral Ligand
N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide serves as an important chiral ligand in various chemical transformations. Its ability to coordinate with transition metals through the nitrogen atoms creates a chiral environment that can direct the stereochemical outcome of reactions.
The compound can form well-defined complexes with various transition metals, particularly ruthenium, as evidenced by the formation of a complex with ruthenium and 4-isopropylbenzyl chloride . These metal complexes have found applications in a range of asymmetric transformations including hydrogenation, transfer hydrogenation, and various C-C bond forming reactions.
Asymmetric Catalysis
One of the most significant applications of N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide is in asymmetric catalysis. The compound plays a crucial role in inducing chirality in a wide range of organic reactions, enabling the selective formation of one stereoisomer over another.
The effectiveness of this compound in asymmetric catalysis stems from its:
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Well-defined chiral centers that create a controlled asymmetric environment
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Ability to coordinate with transition metals through its nitrogen atoms
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Tunable reactivity through modification of the amino group
These properties make it particularly valuable in the pharmaceutical and fine chemical industries, where the production of enantiomerically pure compounds is often required.
Synthetic Applications
Beyond its role as a catalyst, N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide serves as a versatile synthetic intermediate. The primary amino group can undergo selective alkylation to introduce specific functional groups or be protected during subsequent reactions.
The compound has been utilized in the synthesis of more complex structures, including squaramides with cytotoxic activity against human gastric carcinoma cells (HGC-27). For example, it has been employed in the preparation of N-((1R,2R)-2-((2-Methoxy-3,4-dioxocyclobut-1-en-1-yl)amino)cyclohexyl)-4-methylbenzenesulfonamide, a compound with potential anticancer properties .
Related Derivatives and Analogues
Structural Variations
Several structural analogues of N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide have been reported in the literature, with modifications to both the cyclohexane and the sulfonamide portions of the molecule.
Table 2: Related Derivatives and Their Properties
Metal Complexes
N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide can form complexes with various transition metals, most notably ruthenium. These complexes have distinct properties and catalytic activities.
A significant example is the ruthenium complex formed with this compound and 4-isopropylbenzyl chloride, which has been characterized with the molecular formula C₂₃H₃₃ClN₂O₂RuS and a molecular weight of 538.1 g/mol . This type of metal complex demonstrates enhanced catalytic activity in various asymmetric transformations, particularly hydrogenation reactions.
Biological and Pharmaceutical Applications
Precursor for Bioactive Compounds
While N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide itself has limited direct biological applications, it serves as an important precursor for compounds with significant biological activity. The compound has been utilized in the synthesis of squaramides that exhibit cytotoxic activity against human gastric carcinoma cells (HGC-27) .
These squaramide derivatives, such as N-((1R,2R)-2-((2-Methoxy-3,4-dioxocyclobut-1-en-1-yl)amino)cyclohexyl)-4-methylbenzenesulfonamide, have shown promising anticancer properties in preliminary studies, suggesting potential applications in developing new therapeutic agents .
Applications in Pharmaceutical Synthesis
The compound's role in asymmetric catalysis makes it particularly valuable in pharmaceutical synthesis, where the production of enantiomerically pure drugs is often essential. By enabling highly stereoselective transformations, N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide contributes to more efficient and selective synthetic routes to complex pharmaceutical intermediates. The ability to control stereochemistry in pharmaceutical synthesis has significant implications for drug efficacy, safety, and regulatory approval, making compounds like N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide increasingly important in modern medicinal chemistry.
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